Butanoic acid, 3-(trichlorogermyl)-
Description
Butanoic acid, 3-(trichlorogermyl)-, is a carboxylic acid derivative featuring a trichlorogermyl (-GeCl₃) substituent at the third carbon of the butanoic acid backbone. The trichlorogermyl group introduces significant steric bulk and electronegativity, which may influence the compound's reactivity, solubility, and interactions in biological or industrial systems.
Properties
CAS No. |
21187-26-8 |
|---|---|
Molecular Formula |
C4H7Cl3GeO2 |
Molecular Weight |
266.1 g/mol |
IUPAC Name |
3-trichlorogermylbutanoic acid |
InChI |
InChI=1S/C4H7Cl3GeO2/c1-3(2-4(9)10)8(5,6)7/h3H,2H2,1H3,(H,9,10) |
InChI Key |
MUJDREPOQOZYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-(trichlorogermyl)- typically involves the reaction of butanoic acid with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
CH3CH2CH2COOH+GeCl3H→CH3CH2CH2COO-GeCl3+H2
Industrial Production Methods
Industrial production of Butanoic acid, 3-(trichlorogermyl)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-(trichlorogermyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the trichlorogermyl group to other germanium-containing functional groups.
Substitution: The trichlorogermyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds.
Scientific Research Applications
Butanoic acid, 3-(trichlorogermyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-(trichlorogermyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichlorogermyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Organogermanium Chemistry
- 3-(Trichlorogermyl)propionic acid: This propionic acid derivative (C₃H₅Cl₃GeO₂) shares the -GeCl₃ group but has a shorter carbon chain. It serves as a precursor to Ge-132, a compound studied for immunomodulatory and anticancer properties . Compared to the butanoic acid analog, the propionic acid version may exhibit higher solubility in polar solvents due to its shorter hydrophobic chain.
Halogenated Butanoic Acids
- 3-Chloro butanoic acid: Substituting -GeCl₃ with chlorine at C3 (C₄H₇ClO₂) results in a halogenated carboxylic acid. Chlorine’s electronegativity enhances acidity (pKa ~2.5) compared to unsubstituted butanoic acid (pKa ~4.8). Such derivatives are common intermediates in pharmaceutical synthesis . In contrast, the -GeCl₃ group may reduce acidity due to germanium’s lower electronegativity but increase steric hindrance.
Methyl-Substituted Butanoic Acids
- Butanoic acid, 3-methyl- (isovaleric acid): A branched-chain isomer (C₅H₁₀O₂) with a methyl group at C3. It is notable for its strong odor (rancid/cheese-like) and low odor threshold (0.1–1 ppm), making it significant in fermented foods and fragrances . The -GeCl₃ substituent, being bulkier and less volatile, likely diminishes odor activity but could enhance stability in high-temperature applications.
Ester Derivatives
- Butanoic acid, 3-methyl-, ethyl ester: Esters of substituted butanoic acids (e.g., C₇H₁₄O₂) are widely used as flavoring agents. The -GeCl₃ group’s presence in esters could alter hydrolysis kinetics or catalytic behavior in industrial processes .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Property | Butanoic acid, 3-(trichlorogermyl)- (Inferred) | 3-Chloro butanoic acid | Butanoic acid, 3-methyl- |
|---|---|---|---|
| Molecular Weight (g/mol) | ~272.9 (GeCl₃ contribution) | 136.55 | 102.13 |
| Boiling Point | High (>200°C, due to GeCl₃) | ~215°C | ~175°C |
| Solubility | Low in water; soluble in organic solvents | Moderately polar | Low in water |
| Acidity (pKa) | ~3.5–4.5 (estimated) | ~2.5 | ~4.8 |
Key Research Findings
- Synthetic Pathways : The trichlorogermyl group is introduced via addition reactions to unsaturated acids, as seen in Ge-132 synthesis .
- Biological Activity: Organogermanium compounds exhibit antioxidant and anticancer properties, though toxicity profiles require further study .
- Industrial Relevance: Halogenated and methyl-substituted butanoic acids are prevalent in flavoring and pharmaceuticals, whereas germanium derivatives may find niche roles in catalysis or biomedicine .
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